An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-isobutylthiophene-2-carbohydrazide
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-5-isobutylthiophene-2-carbohydrazide
Authored by a Senior Application Scientist
Introduction: The landscape of drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that offer unique pharmacological profiles. Within this context, heterocyclic compounds, particularly those containing the thiophene nucleus, have garnered significant attention due to their diverse biological activities.[1][2] The functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive technical overview of 4-Chloro-5-isobutylthiophene-2-carbohydrazide, a compound of interest for researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this document will leverage established principles of medicinal chemistry and analytical techniques to provide a robust framework for its characterization.
Carbohydrazide derivatives are recognized as versatile intermediates in organic synthesis, lending themselves to the creation of a wide array of bioactive molecules.[3][4] The presence of the carbohydrazide moiety introduces opportunities for hydrogen bonding and potential metal chelation, which can be critical for target engagement.[5] The incorporation of a chloro-substituent can significantly influence the electronic and lipophilic character of the molecule, potentially enhancing membrane permeability and metabolic stability.[6] Furthermore, the isobutyl group contributes to the molecule's lipophilicity, which is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide will delve into the predicted physicochemical properties of 4-Chloro-5-isobutylthiophene-2-carbohydrazide and provide detailed, field-proven experimental protocols for their empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing drug discovery programs.
Predicted Physicochemical Profile
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development.[7] These properties govern a molecule's behavior from formulation to its interaction with biological targets. The following table summarizes the predicted key physicochemical parameters for 4-Chloro-5-isobutylthiophene-2-carbohydrazide, based on the structural contributions of its constituent functional groups.
| Property | Predicted Value/Range | Rationale & Significance in Drug Discovery |
| Molecular Weight | 262.77 g/mol | Adherence to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. |
| Melting Point (°C) | 150 - 200 | A sharp melting point is indicative of high purity.[8][9] The predicted range is based on similar thiophene carbohydrazide derivatives. |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Aqueous solubility is a critical factor for bioavailability. Poor aqueous solubility may necessitate formulation strategies to improve absorption. The "like dissolves like" principle suggests solubility in polar organic solvents.[10] |
| pKa | Basic pKa (N-H of hydrazide): ~2-4; Acidic pKa (N-H of hydrazide): ~11-13 | The ionization state of a molecule at physiological pH (7.4) influences its solubility, permeability, and target binding. The hydrazide moiety can act as both a weak base and a weak acid.[11] |
| LogP | 2.5 - 3.5 | This predicted octanol-water partition coefficient suggests a good balance between lipophilicity for membrane permeation and hydrophilicity for aqueous solubility. |
| Stability | Potentially susceptible to hydrolysis and oxidation. | The carbohydrazide functional group can be labile under certain pH and oxidative conditions. Stability testing is crucial for determining shelf-life and appropriate storage conditions.[12] |
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 4-Chloro-5-isobutylthiophene-2-carbohydrazide.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[8][13] Impurities typically lead to a depression and broadening of the melting point range.[9] The capillary method is a widely used and reliable technique for this determination.[14][15]
Methodology: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the 4-Chloro-5-isobutylthiophene-2-carbohydrazide sample is completely dry and in a fine powder form to ensure efficient and uniform heat transfer.[8]
-
Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
-
Apparatus Setup:
-
Insert the capillary tube into a calibrated melting point apparatus.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[13]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow (≤ 2°C).
-
Caption: Workflow for Melting Point Determination.
Solubility Determination
Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation development.[7][16] The shake-flask method is the gold standard for determining equilibrium solubility.[10][17]
Methodology: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-Chloro-5-isobutylthiophene-2-carbohydrazide to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Ensure there is undissolved solid present to confirm saturation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10]
-
It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved compound does not change significantly between time points).[18]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm syringe filter.[10]
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Caption: Workflow for Shake-Flask Solubility Determination.
pKa Determination
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa values determine its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets.[11]
Methodology: Potentiometric Titration
-
Solution Preparation:
-
Accurately weigh and dissolve a known amount of 4-Chloro-5-isobutylthiophene-2-carbohydrazide in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Ensure the initial solution has a defined ionic strength by adding a background electrolyte (e.g., KCl).
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.
-
Use a calibrated pH electrode to monitor the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the buffer region in the titration curve.
-
Alternatively, the pKa can be determined from the first derivative of the titration curve, where the equivalence point is the peak.
-
Structural Considerations and Stability
The 4-Chloro-5-isobutylthiophene-2-carbohydrazide molecule possesses several structural features that can influence its chemical behavior. The thiophene ring is an aromatic heterocycle, and its reactivity can be influenced by the electron-withdrawing chloro substituent and the electron-donating isobutyl group.
The carbohydrazide moiety can exist in tautomeric forms (amide and imidic acid).[5] The predominant tautomer can be influenced by the solvent and pH. It is also the most likely site for metabolic transformation, such as hydrolysis.
Stability Assessment:
A preliminary assessment of the stability of 4-Chloro-5-isobutylthiophene-2-carbohydrazide should be conducted under various conditions:
-
pH Stability: Incubate the compound in buffers of different pH values (e.g., pH 2, 7.4, 9) and analyze for degradation over time using HPLC.
-
Oxidative Stability: Expose the compound to a mild oxidizing agent (e.g., hydrogen peroxide) to assess its susceptibility to oxidation.
-
Photostability: Expose the compound to UV and visible light to determine its sensitivity to photodegradation.
Conclusion
4-Chloro-5-isobutylthiophene-2-carbohydrazide is a molecule with potential for further investigation in drug discovery programs. Its physicochemical properties, which can be empirically determined using the robust protocols outlined in this guide, will be critical in guiding its development. A thorough understanding of its solubility, pKa, melting point, and stability will enable researchers to make informed decisions regarding formulation, in vitro and in vivo testing, and lead optimization strategies. The methodologies presented here provide a solid foundation for the comprehensive characterization of this and other novel chemical entities.
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